Levobetaxolol Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 2 investigational indications.

See also: Levobetaxolol (has active moiety).

Structure

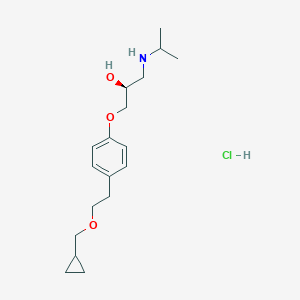

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151321 | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-55-3 | |

| Record name | Levobetaxolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levobetaxolol hydrochloride mechanism of action in glaucoma

An In-depth Technical Guide on the Core Mechanism of Action of Levobetaxolol Hydrochloride in Glaucoma

Introduction

This compound is a cardioselective β1-adrenergic receptor antagonist utilized in the management of chronic open-angle glaucoma and ocular hypertension.[1][2][3] As the active S-isomer of the racemic mixture betaxolol, levobetaxolol is formulated as a topical ophthalmic suspension for the reduction of elevated intraocular pressure (IOP).[1][4] Elevated IOP is a primary risk factor for the progressive optic nerve damage and visual field loss characteristic of glaucoma.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of levobetaxolol's action in glaucoma, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Reduction of Aqueous Humor Production

The principal mechanism by which levobetaxolol lowers IOP is through the suppression of aqueous humor production by the ciliary body epithelium.[1][5][6][7] This is achieved primarily through the blockade of β-adrenergic receptors located in the ciliary processes.

β-Adrenergic Receptor Antagonism

Aqueous humor production is partly mediated by the stimulation of β-adrenergic receptors in the non-pigmented ciliary epithelial cells, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent aqueous formation.[1][8] While β2-receptors are predominant in the ciliary body and trabecular meshwork, β1-receptors are also present and functional.[1] Levobetaxolol is a potent and selective antagonist of β1-adrenergic receptors.[3][4][8][9] By blocking these receptors, it inhibits the adenylyl cyclase signaling cascade, leading to a decrease in cAMP production and a subsequent reduction in the rate of aqueous humor secretion.[1][8][9][10]

Although it is a β1-selective antagonist, which generally offers a better safety profile regarding pulmonary side effects compared to non-selective beta-blockers, this selectivity also means it may be slightly less effective at lowering IOP than non-selective agents, as β2 receptors are more abundant in the eye.[2][8][9] However, its efficacy in reducing IOP is well-documented.[1][2]

Quantitative Data on Receptor Binding and Selectivity

The affinity and selectivity of levobetaxolol for β-adrenergic receptors have been quantified in various preclinical studies. It demonstrates a significantly higher affinity for β1 receptors over β2 receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity (β1 vs. β2) | Reference |

| Levobetaxolol | Cloned Human β1 | 0.76 | 33.2 | 89-fold | [11] |

| Levobetaxolol | Cloned Human β2 | 32.6 | 2970 | [11] | |

| Dextrobetaxolol | Cloned Human β1 | >1000 | - | - | [11] |

| Dextrobetaxolol | Cloned Human β2 | >1000 | - | - | [11] |

| Timolol | - | - | - | Non-selective | [2] |

| Levobunolol | - | - | - | Non-selective | [2] |

Secondary and Neuroprotective Mechanisms

Beyond its primary role in IOP reduction, levobetaxolol is suggested to possess neuroprotective properties that may offer additional benefits in glaucoma management. This is attributed to its ability to block voltage-gated sodium and calcium channels.[1][2][12]

Sodium and Calcium Channel Blockade

Glaucomatous optic neuropathy may involve ischemic-like insults to retinal ganglion cells (RGCs) and their axons.[12] Such insults can lead to an influx of sodium and calcium, triggering cytotoxic cascades and apoptotic cell death.[1][12] Levobetaxolol has been shown to block L-type calcium channels and sodium channels, thereby reducing this influx.[1][2][12] This action may help protect neurons from ischemic damage, a mechanism not typically associated with all beta-blockers.[12][13] Studies have indicated that levobetaxolol is more effective than timolol at attenuating the effects of ischemia/reperfusion injury in animal models, a difference attributed to its greater capacity for sodium and calcium influx blockade.[12]

References

- 1. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Levobetaxolol - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Betaxon (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Articles [globalrx.com]

- 7. Glaucoma - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Levobetaxolol in Retinal Ganglion Cells: A Technical Guide

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, neuroprotective strategies aimed at directly preserving RGCs are of significant interest. Levobetaxolol, a cardioselective β1-adrenergic antagonist, has demonstrated neuroprotective effects independent of its IOP-lowering activity. This technical guide provides an in-depth overview of the neuroprotective properties of levobetaxolol, focusing on its mechanism of action, experimental evidence, and relevant protocols for researchers and drug development professionals. The core of levobetaxolol's neuroprotective capacity lies in its ability to block voltage-gated sodium and calcium channels in RGCs, thereby mitigating the detrimental effects of ischemic insults and glutamate-induced excitotoxicity. This guide summarizes the quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Challenge of Retinal Ganglion Cell Degeneration

Retinal ganglion cells are the output neurons of the retina, responsible for transmitting visual information to the brain. Their degeneration in chronic optic neuropathies like glaucoma leads to progressive and irreversible vision loss. A primary mechanism contributing to RGC death is excitotoxicity, a pathological process initiated by excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1] This overstimulation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in apoptosis, or programmed cell death.[1] Furthermore, ischemic events, which can occur in glaucoma due to compromised blood flow to the optic nerve head, also contribute to RGC demise by disrupting the energy-dependent maintenance of ionic gradients.[2]

Levobetaxolol: A Beta-Adrenergic Antagonist with Neuroprotective Potential

Levobetaxolol is the single, active L-isomer of betaxolol, a cardioselective β1-adrenergic receptor blocker used in the treatment of glaucoma and ocular hypertension.[3][4] Beyond its established role in reducing aqueous humor production to lower IOP, levobetaxolol has been shown to possess direct neuroprotective properties.[3][4][5] This neuroprotective action is not primarily mediated through its interaction with β-adrenoceptors but rather through its ability to modulate ion channel activity in retinal neurons.[4]

Core Neuroprotective Mechanism: Attenuation of Excitotoxicity and Ischemic Damage

The principal neuroprotective mechanism of levobetaxolol in retinal ganglion cells is its ability to block the influx of sodium (Na+) and calcium (Ca2+) ions, which is a common pathway in both ischemic and excitotoxic neuronal injury.[2][3][4]

Blockade of Voltage-Gated Sodium and Calcium Channels

Levobetaxolol has been shown to directly interact with and inhibit voltage-gated sodium channels and L-type voltage-gated calcium channels in neuronal cells.[3] In the context of an ischemic insult, the failure of the Na+/K+-ATPase pump leads to an accumulation of intracellular sodium. This, in turn, can reverse the action of the Na+/Ca2+ exchanger, leading to a toxic influx of calcium. By blocking sodium influx, levobetaxolol helps to maintain ionic homeostasis and prevent this downstream calcium overload.[2]

Mitigation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the retina. Under pathological conditions, excessive glutamate can lead to the overactivation of NMDA receptors, resulting in a significant influx of Ca2+.[1] This elevated intracellular calcium activates a number of deleterious enzymatic pathways, leading to the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis. Levobetaxolol's blockade of L-type calcium channels directly counteracts this toxic influx of calcium, thereby protecting RGCs from glutamate-induced death.[3] Studies have shown that betaxolol can inhibit glutamate-induced increases in intracellular calcium in isolated rat retinal ganglion cells.

Experimental Evidence for the Neuroprotective Efficacy of Levobetaxolol

The neuroprotective effects of levobetaxolol and its racemate, betaxolol, have been demonstrated in both in vitro and in vivo models.

In Vitro Studies on Purified Retinal Ganglion Cells

Studies on purified rat retinal ganglion cell cultures have shown that betaxolol can protect these cells from hypoxia-induced cell death. In one study, the viability of RGCs after 12 hours of hypoxia was significantly increased in a dose-dependent manner with exposure to betaxolol.[6]

In Vivo Models of Retinal Ischemia-Reperfusion Injury

In animal models of retinal ischemia-reperfusion injury, topical application of betaxolol has been shown to attenuate the detrimental effects of the ischemic insult.[2] This has been demonstrated by the preservation of the inner plexiform layer thickness and the maintenance of choline acetyltransferase immunoreactivity in the retinas of treated animals.[2]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of levobetaxolol (as the active component of betaxolol) and its comparison with other beta-blockers.

Comparative Viability of Hypoxic Retinal Ganglion Cells

| Treatment Group | Concentration | RGC Viability (%) | p-value |

| Hypoxia (Control) | - | 51.5 | - |

| Betaxolol | 10⁻⁸ M | 51.5 | NS |

| Betaxolol | 10⁻⁷ M | 58.3 | <0.05 |

| Betaxolol | 10⁻⁶ M | 60.5 | <0.05 |

| Nipradilol | 10⁻⁸ M | 57.4 | <0.05 |

| Nipradilol | 10⁻⁷ M | 58.8 | <0.05 |

| Nipradilol | 10⁻⁶ M | 60.5 | <0.05 |

| Timolol | 10⁻⁸ M | 55.0 | NS |

| Timolol | 10⁻⁷ M | 57.1 | <0.05 |

| Timolol | 10⁻⁶ M | 58.0 | <0.05 |

| Data adapted from Chen et al., 2004.[6] RGC viability was assessed after 12 hours of hypoxic conditions. NS = Not Significant. |

Electrophysiological Impact on Retinal Ganglion Cell Activity

| Experimental Condition | Betaxolol Concentration | Effect |

| Glutamate-induced spontaneous spike rate | 20 µM | ~30% reduction |

| Voltage-gated sodium currents | 50 µM | Reversible reduction by ~1/3 of peak amplitude |

| Voltage-gated calcium currents | 50 µM | Reversible reduction by ~1/3 of peak amplitude |

| Data adapted from Wu et al., 2001. |

Signaling Pathways in Levobetaxolol-Mediated Neuroprotection

The primary signaling pathway for levobetaxolol's neuroprotective effect is the direct blockade of ion channels, which prevents the downstream cascade of events leading to apoptosis. While some research suggests a potential role for the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF) in the neuroprotective effects of some glaucoma medications, a direct and detailed mechanistic link for levobetaxolol is still an area of active investigation.[7][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of levobetaxolol's neuroprotective effects.

Purification of Retinal Ganglion Cells by Two-Step Immunopanning

This protocol is adapted from established methods for isolating RGCs from rodent retina.[3][9]

Materials:

-

Papain solution

-

DNase I

-

Low-ovomucoid inhibitor solution

-

Panning buffer (DPBS with 0.2% BSA and 5 mM EDTA)

-

Anti-macrophage antibody

-

Panning plates coated with anti-Thy1.1 antibody

-

Neurobasal medium supplemented with B27, glutamine, brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF)

Procedure:

-

Dissect retinas from neonatal rat pups and incubate in papain solution for 30 minutes at 37°C to dissociate the tissue.

-

Gently triturate the retinas to create a single-cell suspension.

-

Incubate the cell suspension with an anti-macrophage antibody to remove contaminating macrophages.

-

Plate the cell suspension on a negative selection panning plate to remove non-RGCs.

-

Transfer the supernatant containing the RGCs to a positive selection panning plate coated with an anti-Thy1.1 antibody, which specifically binds to RGCs.

-

After incubation, wash the plate to remove non-adherent cells.

-

Elute the adherent RGCs and plate them in a culture dish with supplemented Neurobasal medium.

Induction of Retinal Ischemia-Reperfusion Injury in a Rat Model

This protocol describes a common method for inducing retinal ischemia by elevating intraocular pressure.[5][10][11]

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

30-gauge needle connected to a saline reservoir

-

Ophthalmoscope

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.

-

Raise the saline reservoir to a height that increases the intraocular pressure to a level sufficient to induce ischemia (e.g., 110 mmHg) for a defined period (e.g., 60 minutes).

-

Confirm the induction of ischemia by observing the whitening of the retina through an ophthalmoscope.

-

After the ischemic period, lower the saline reservoir to allow for reperfusion of the retinal circulation.

-

Administer topical levobetaxolol or vehicle to the eye at specified time points post-reperfusion.

-

At the end of the experiment, euthanize the animal and enucleate the eyes for histological or molecular analysis.

Assessment of Retinal Ganglion Cell Viability using the Calcein-AM Assay

This is a common fluorescence-based assay to determine cell viability.[12][13][14]

Materials:

-

Calcein-AM stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture purified RGCs in a 96-well plate.

-

Induce injury (e.g., hypoxia, glutamate exposure) in the presence or absence of levobetaxolol.

-

At the end of the treatment period, remove the culture medium and wash the cells with PBS.

-

Add Calcein-AM working solution to each well and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm. The fluorescence intensity is directly proportional to the number of viable cells.

Conclusion and Future Directions

Levobetaxolol demonstrates significant neuroprotective properties for retinal ganglion cells, primarily through its ability to block voltage-gated sodium and calcium channels. This mechanism effectively mitigates the neuronal damage caused by excitotoxicity and ischemia, two key contributors to RGC death in glaucoma. The experimental evidence, from both in vitro and in vivo studies, supports its potential as a therapeutic agent that offers benefits beyond IOP reduction.

Future research should focus on further elucidating the downstream signaling pathways modulated by levobetaxolol. Investigating a potential direct link to the upregulation of endogenous neurotrophic factors could provide a more complete understanding of its neuroprotective profile. Additionally, long-term studies in chronic glaucoma models are needed to fully assess the therapeutic potential of levobetaxolol in preventing the progressive loss of vision.

References

- 1. Effect of CNTF on Retinal Ganglion Cell Survival in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and culture of retinal ganglion cells from rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. [PDF] Purification and culture of retinal ganglion cells from rodents. | Semantic Scholar [semanticscholar.org]

- 5. karger.com [karger.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative analysis of three purification protocols for retinal ganglion cells from rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A model of retinal ischemia-reperfusion injury in rats by subconjunctival injection of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. resources.rndsystems.com [resources.rndsystems.com]

Levobetaxolol Hydrochloride: A Technical Guide on its Role in Reducing Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol hydrochloride is the pharmacologically active S-isomer of betaxolol, a cardioselective β₁-adrenergic receptor antagonist.[1][2] It is employed as a topical ophthalmic solution to lower elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[3][4] Elevated IOP is a primary risk factor for the progressive optic nerve damage and visual field loss characteristic of glaucoma.[2][5] Levobetaxolol's primary mechanism of action is the reduction of aqueous humor production.[4][5][6] Its high selectivity for β₁-receptors is a key feature, offering a favorable safety profile concerning pulmonary function compared to non-selective beta-blockers.[7][8] This guide provides a detailed examination of the pharmacology, efficacy, and experimental evaluation of levobetaxolol in the management of elevated IOP.

Mechanism of Action

The principal mechanism by which levobetaxolol lowers IOP is through the reduction of aqueous humor production by the ciliary body.[5][9] This is achieved by antagonizing β-adrenergic receptors located in the ciliary epithelium.[6][7]

2.1 β-Adrenergic Receptor Blockade and Aqueous Humor Suppression

The production of aqueous humor is partly mediated by the stimulation of β-adrenergic receptors on the non-pigmented ciliary epithelial cells, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][10] Levobetaxolol, as a β₁-selective antagonist, blocks these receptors. This action inhibits the G-protein-coupled signaling cascade, preventing the activation of adenylyl cyclase and thereby reducing the production of cAMP.[7][11] The subsequent decrease in cAMP-mediated signaling pathways is thought to reduce the rate of active secretion of aqueous humor into the posterior chamber.[10][12] While β₂-receptors are predominant in the ciliary body, the potent antagonism of β₁-receptors by levobetaxolol is sufficient to produce a clinically significant reduction in IOP.[7]

2.2 Potential Ancillary Mechanisms

-

Neuroprotection: Levobetaxolol has been suggested to possess neuroprotective properties. It has a demonstrated capacity to block sodium and calcium influx, which may protect retinal neurons from ischemic or pressure-related damage.[1][3][7]

-

Ocular Hemodynamics: Studies have also investigated the effects of levobetaxolol on ocular blood flow, a factor of increasing interest in glaucoma management.[3][7]

The signaling pathway for levobetaxolol's primary mechanism of action is illustrated below.

Caption: Levobetaxolol's signaling pathway in the ciliary epithelium.

Pharmacodynamics and Efficacy

Levobetaxolol has demonstrated clinically significant efficacy in lowering IOP. The onset of action is typically within 30 minutes, with the maximum effect observed around two hours after topical administration.[2][5][13] A single dose can provide an IOP reduction for approximately 12 hours.[5][13]

3.1 Data from Clinical Trials

Multiple controlled clinical studies have established the IOP-lowering effect of levobetaxolol. The data below summarizes key findings.

| Study Parameter | Levobetaxolol 0.5% Ophthalmic Suspension | Comparator(s) | Reference(s) |

| IOP Reduction (Trough) | 4–5 mmHg (16%–21% from baseline) | - | [5][7][13] |

| IOP Reduction (Peak) | 5–6 mmHg (20%–23% from baseline) | - | [5][7][13] |

| Comparison to Timolol 0.5% | Comparable IOP reduction. Betaxolol (racemate) showed a 26% reduction vs. 29% for timolol. | Timolol effected an average reduction of 8.4 mmHg. | [14] |

| Comparison to Levobunolol 0.25% & 0.5% | Levobunolol showed significantly greater IOP reduction (mean reduction of 6.0-6.2 mmHg). | Betaxolol (racemate) showed a mean reduction of 3.7 mmHg. | [15] |

| Cardiovascular Effects vs. Timolol | Significantly less effect on heart rate and systolic blood pressure during exercise. | Timolol showed greater effects on cardiovascular parameters. | [2][5][7] |

3.2 Data from Preclinical Studies

Preclinical evaluations in animal models provide further insight into the potency of levobetaxolol.

| Animal Model | Dose | IOP Reduction | Comparator | Reference(s) |

| Ocular Hypertensive Cynomolgus Monkeys | 150 µ g/eye | 25.9 ± 3.2% | More potent than dextrobetaxolol. | [11][16] |

Receptor Binding and Selectivity

Levobetaxolol's defining characteristic is its high selectivity for β₁-adrenergic receptors over β₂-receptors. This is in contrast to non-selective beta-blockers like timolol and levobunolol.[1][8]

| Compound | β₁ Receptor Affinity (Ki, nM) | β₂ Receptor Affinity (Ki, nM) | β₁ Selectivity (fold vs. β₂) | Reference(s) |

| Levobetaxolol | 0.76 | 32.6 | 43 | [11][16] |

| Dextrobetaxolol | Weaker affinity at both receptors | Weaker affinity at both receptors | - | [11][16] |

| Betaxolol (racemate) | - | - | 193-233 | [1] |

| Timolol | High affinity | High affinity | Non-selective | [1] |

| Levobunolol | High affinity | High affinity | 140-fold β₂ selective | [1] |

Functional antagonism studies further confirm this selectivity. In assays measuring the inhibition of isoproterenol-stimulated cAMP production in human non-pigmented ciliary epithelial cells, levobetaxolol was significantly more potent than its dextro-isomer.

| Compound | Functional Antagonism at β₁ (IC₅₀, nM) | Functional Antagonism at β₂ (IC₅₀, nM) | β₁ Selectivity (fold vs. β₂) | Reference(s) |

| Levobetaxolol | 33.2 | 2970 | 89 | [11][16] |

The logical relationship between levobetaxolol's receptor selectivity and its clinical profile is outlined in the diagram below.

Caption: Relationship between β₁-selectivity and clinical effects.

Experimental Protocols

The evaluation of levobetaxolol involves a range of standardized preclinical and clinical methodologies.

5.1 Measurement of Intraocular Pressure (IOP)

-

Clinical Protocol (Human Studies):

-

Patient Population: Subjects diagnosed with open-angle glaucoma or ocular hypertension meeting specific baseline IOP criteria (e.g., >23 mmHg).[17]

-

Instrumentation: IOP is measured using a calibrated Goldmann applanation tonometer, pneumatonometer, or other validated clinical tonometers.[18][19]

-

Procedure: Measurements are taken at standardized time points throughout the day to assess both peak and trough efficacy (e.g., 8 AM, 2 hours post-dosing).[5][13]

-

Anesthesia: A topical anesthetic (e.g., proparacaine hydrochloride) is instilled prior to applanation tonometry.

-

Data Analysis: The primary endpoint is the mean change in IOP from baseline at specified follow-up visits.[20][21]

-

-

Preclinical Protocol (Animal Models):

-

Animal Model: Commonly used models include normotensive or ocular hypertensive rabbits and cynomolgus monkeys.[11][22]

-

Instrumentation: IOP can be measured using tonometers adapted for animal use (e.g., Tono-Pen XL, pneumatonometer) or via continuous monitoring with implantable telemetric pressure transducers for more physiological measurements in unrestrained animals.[22][23][24]

-

Procedure: For tonometry, animals are gently restrained, and a topical anesthetic is applied. For telemetry, a transducer is surgically implanted in the anterior or vitreous chamber.[23][24]

-

Data Acquisition: Measurements are recorded at baseline and at various time points after administration of the test article.

-

5.2 Radioligand Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of levobetaxolol for β₁ and β₂ adrenergic receptors.

-

Methodology:

-

Receptor Source: Membranes from cell lines (e.g., Chinese Hamster Ovary cells) stably expressing cloned human β₁ or β₂ adrenergic receptors are used.[25]

-

Radioligand: A high-affinity radiolabeled ligand, such as [³H]-CGP 12177, is used to label the receptors.[25]

-

Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (levobetaxolol).

-

Detection: Following incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

A generalized workflow for a clinical trial of an IOP-lowering agent is depicted below.

Caption: Generalized workflow for a clinical trial of an IOP-lowering agent.

Formulation and Administration

Levobetaxolol was commercially available as Betaxon™, a 0.5% ophthalmic suspension.[5][26] A later formulation was a 0.25% ophthalmic suspension that utilized a different delivery vehicle to enhance ocular tolerance and residence time while maintaining similar efficacy to the 0.5% solution.[1][3][7] The recommended dosage is one drop in the affected eye(s) twice daily.[5]

Conclusion

This compound is a potent and effective agent for the reduction of intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its primary mechanism of action, the suppression of aqueous humor production, is well-established and mediated through the selective antagonism of β₁-adrenergic receptors in the ciliary epithelium. This high degree of β₁-selectivity is a key pharmacological feature, distinguishing it from non-selective beta-blockers and contributing to a more favorable systemic safety profile, particularly concerning pulmonary function. Clinical data robustly supports its efficacy, demonstrating clinically and statistically significant reductions in IOP. For drug development professionals and researchers, levobetaxolol serves as an important example of how stereoisomer specificity and receptor selectivity can be leveraged to optimize therapeutic outcomes in ocular pharmacology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Betaxon (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes. | Semantic Scholar [semanticscholar.org]

- 17. scispace.com [scispace.com]

- 18. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Portico [access.portico.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. go.drugbank.com [go.drugbank.com]

- 26. Levobetaxolol - Wikipedia [en.wikipedia.org]

(S)-Betaxolol: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a selective β1-adrenergic receptor antagonist utilized primarily in the management of glaucoma and ocular hypertension.[1][2][3] Marketed as a racemic mixture, its therapeutic action is predominantly attributed to the (S)-enantiomer, also known as levobetaxolol.[4][5] This technical guide provides an in-depth analysis of the biological activity of (S)-betaxolol, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Biological Activity: β1-Adrenergic Receptor Antagonism

(S)-Betaxolol functions as a competitive antagonist at β1-adrenergic receptors.[3] This selectivity for β1 receptors, which are primarily located in the heart and ciliary body of the eye, results in a targeted therapeutic effect with a reduced potential for side effects associated with non-selective beta-blockers, such as bronchospasm.[2][3] The primary mechanism for lowering intraocular pressure is believed to be the reduction of aqueous humor production.[4]

Comparative Biological Activity of Betaxolol Enantiomers

The pharmacological activity of betaxolol resides almost exclusively in the (S)-enantiomer. Quantitative studies have demonstrated a significant difference in the binding affinity and functional activity between the (S)- and (R)-enantiomers.

Data Presentation: Quantitative Comparison of (S)-Betaxolol and (R)-Betaxolol

Table 1: Binding Affinity of Betaxolol Enantiomers at Human β-Adrenergic Receptors [1]

| Enantiomer | Receptor Subtype | Mean Ki (nM) |

| (S)-Betaxolol (Levobetaxolol) | β1 | 0.76 |

| β2 | 32.6 | |

| (R)-Betaxolol (Dextrobetaxolol) | β1 | - |

| β2 | - |

Note: The Ki for (R)-betaxolol was significantly weaker and not precisely quantified in the primary reference.

Table 2: Functional Activity of Betaxolol Enantiomers in Human Non-Pigmented Ciliary Epithelial Cells [1]

| Enantiomer | Assay | Mean IC50 (nM) |

| (S)-Betaxolol (Levobetaxolol) | Inhibition of Isoproterenol-induced cAMP production | 16.4 |

| (R)-Betaxolol (Dextrobetaxolol) | Inhibition of Isoproterenol-induced cAMP production | 2970 |

The data clearly indicates that (S)-betaxolol possesses a significantly higher affinity for the β1-adrenergic receptor and is substantially more potent in its functional antagonism compared to the (R)-enantiomer. Specifically, (S)-betaxolol is approximately 43-fold more selective for the β1 receptor over the β2 receptor.[1]

Signaling Pathway

(S)-Betaxolol exerts its effect by blocking the canonical β-adrenergic signaling pathway. In the ciliary body, this pathway, when activated by agonists like epinephrine, leads to the production of aqueous humor. By antagonizing the β1-adrenergic receptor, (S)-betaxolol inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP is the key intracellular event leading to decreased aqueous humor secretion.

References

- 1. GloSensor™ cAMP Assay Protocol [promega.com]

- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Levobetaxolol Hydrochloride and its Effects on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol hydrochloride, the levorotatory isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist formulated for ophthalmic use.[1] It is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of levobetaxolol, with a specific focus on its intricate effects on aqueous humor dynamics. Understanding these mechanisms is paramount for researchers and clinicians working on the development of novel glaucoma therapies and optimizing existing treatment paradigms.

Mechanism of Action

The primary mechanism by which levobetaxolol exerts its ocular hypotensive effect is through the reduction of aqueous humor production.[1][3] Aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye, is produced by the ciliary body. The production of this fluid is partially regulated by β-adrenergic receptors.

Levobetaxolol, as a β1-selective antagonist, is thought to antagonize these receptors in the ciliary epithelium. This antagonism is believed to interfere with the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) signaling pathway, which is stimulated by catecholamines to increase aqueous humor production.[1] By blocking this pathway, levobetaxolol effectively reduces the rate of aqueous humor formation, thereby lowering intraocular pressure. While β2-receptors are also present in the ciliary body, the β1-selectivity of levobetaxolol offers a favorable systemic side-effect profile, particularly concerning pulmonary function, compared to non-selective beta-blockers.[1]

Beyond its primary effect on aqueous humor production, preclinical studies suggest that levobetaxolol may also possess neuroprotective properties. This is attributed to its ability to block sodium and calcium influx into neuronal cells, a mechanism that could help protect retinal ganglion cells from glaucomatous damage.[1]

Quantitative Effects on Aqueous Humor Dynamics

The clinical efficacy of levobetaxolol in reducing intraocular pressure has been demonstrated in numerous studies. The following tables summarize the quantitative effects of levobetaxolol and its racemic form, betaxolol, on key parameters of aqueous humor dynamics.

| Parameter | Drug Formulation | Patient Population | IOP Reduction (Trough - 8 AM) | IOP Reduction (Peak - 10 AM) | Citation |

| Intraocular Pressure (IOP) | BETAXON™ Ophthalmic Suspension 0.5% (levobetaxolol) | 356 patients, 3-month studies | 4 to 5 mmHg (16% to 21%) | 5 to 6 mmHg (20% to 23%) | [2] |

| Parameter | Drug | Patient Population | Reduction in Aqueous Humor Flow | Citation |

| Aqueous Humor Flow | Betaxolol | Ocular Hypertensive Patients | 23.8% |

Note: Data for betaxolol is included as levobetaxolol is the active S-isomer of betaxolol and its mechanism of action is considered to be similar.

Experimental Protocols

The assessment of levobetaxolol's effects on aqueous humor dynamics relies on established clinical and research methodologies. Below are detailed protocols for key experiments.

Clinical Trial Protocol for Evaluating IOP-Lowering Efficacy

This protocol is based on the design of clinical trials for this compound eye drops.[4][5]

1. Study Design:

-

A multicenter, randomized, double-masked, active-controlled, parallel-group study.

-

Objective: To evaluate the safety and efficacy of this compound Eye Drops in patients with primary open-angle glaucoma or ocular hypertension.[5]

-

Primary Outcome Measure: Change in intraocular pressure (IOP) from baseline at specified time points (e.g., week 8).[5]

2. Subject Population:

-

Inclusion Criteria:

-

Exclusion Criteria:

-

History of allergy to beta-blockers.[4]

-

Diagnosis of angle-closure glaucoma, secondary glaucoma, or absolute glaucoma.[4]

-

Concurrent use of other topical or systemic medications that could affect IOP.[4]

-

Significant ocular pathology other than glaucoma.[4]

-

Systemic conditions such as severe cardiovascular or pulmonary disease.[4]

-

3. Study Procedures:

-

Washout Period: A washout period for all previous glaucoma medications is implemented before baseline measurements.

-

Baseline Visit:

-

Comprehensive ophthalmic examination.

-

Diurnal IOP measurement at multiple time points (e.g., 8 AM, 10 AM, 4 PM) using a calibrated Goldmann applanation tonometer.

-

-

Randomization and Treatment:

-

Subjects are randomized to receive either levobetaxolol ophthalmic suspension or the active control (e.g., timolol maleate ophthalmic solution).

-

Dosing is typically one drop in the affected eye(s) twice daily.[2]

-

-

Follow-up Visits:

-

Scheduled at regular intervals (e.g., week 1, week 4, week 8).

-

Diurnal IOP measurements are repeated at each visit.

-

Safety assessments, including monitoring for adverse events, are conducted.

-

4. Statistical Analysis:

-

The primary efficacy endpoint is the mean change in IOP from baseline to the final follow-up visit.

-

Statistical tests such as Analysis of Covariance (ANCOVA) are used to compare the treatment groups.

Measurement of Aqueous Humor Flow by Fluorophotometry

1. Principle:

-

This non-invasive technique measures the rate of clearance of a fluorescent tracer (sodium fluorescein) from the anterior chamber. The clearance rate is directly proportional to the rate of aqueous humor flow.

2. Procedure:

-

Fluorescein Instillation: A sterile, single-use fluorescein sodium ophthalmic strip is moistened with sterile saline and gently touched to the superior bulbar conjunctiva. Alternatively, a precise volume of fluorescein solution can be instilled.

-

Tracer Equilibration: The patient is instructed to blink normally for a period to allow for adequate mixing of the fluorescein in the tear film and its penetration into the anterior chamber.

-

Fluorophotometer Measurements:

-

A specialized slit-lamp mounted or automated fluorophotometer is used.

-

The instrument is calibrated according to the manufacturer's instructions.

-

The patient is positioned at the instrument, and the measurement probe is aligned with the center of the cornea.

-

A series of scans are taken over a period of several hours to measure the decay of fluorescein concentration in the anterior chamber.

-

-

Data Analysis:

-

The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).

-

Measurement of Outflow Facility by Tonography

1. Principle:

-

Tonography measures the resistance to aqueous humor outflow through the trabecular meshwork. An increased outflow facility indicates less resistance.

2. Procedure:

-

Patient Preparation: The patient is placed in a supine position. A topical anesthetic is instilled in the eye.

-

Tonography Measurement:

-

A calibrated electronic Schiøtz tonometer or a pneumatonometer with a tonography function is used.

-

The tonometer probe is gently placed on the cornea for a continuous period (typically 4 minutes).

-

The weight of the tonometer indents the cornea and artificially raises the IOP, forcing aqueous humor out of the eye at an increased rate.

-

The change in IOP over the measurement period is recorded.

-

-

Data Analysis:

-

The rate of IOP decay is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

-

Visualizations

Signaling Pathway of Aqueous Humor Production and Inhibition by Levobetaxolol

Caption: Levobetaxolol's inhibition of the β-adrenergic signaling pathway.

Experimental Workflow for a Clinical Trial on Aqueous Humor Dynamics

Caption: Workflow of a clinical trial investigating aqueous humor dynamics.

Conclusion

This compound remains a crucial therapeutic agent in the management of glaucoma and ocular hypertension. Its primary mechanism of action, the reduction of aqueous humor production via β1-adrenergic receptor blockade in the ciliary body, is well-established. The quantitative data from clinical studies consistently demonstrate its efficacy in lowering intraocular pressure. The experimental protocols outlined in this guide provide a framework for the continued investigation of levobetaxolol and other novel compounds aimed at modulating aqueous humor dynamics. Future research may further elucidate the potential neuroprotective effects of levobetaxolol and its long-term impact on the visual field in glaucoma patients.

References

- 1. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Glaucoma - Wikipedia [en.wikipedia.org]

- 4. This compound Eye Drops for Treatment of Primary Open-angle Glaucoma or Ocular Hypertension | Clinical Research Trial Listing [centerwatch.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Ocular Targets of Levobetaxolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol hydrochloride, the (S)-enantiomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of open-angle glaucoma and ocular hypertension. Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is principally mediated through the blockade of β-adrenergic receptors in the ciliary body, leading to a decrease in aqueous humor production. Emerging evidence also points towards a neuroprotective role for levobetaxolol, mediated through the modulation of voltage-gated sodium and calcium channels in retinal neurons. This technical guide provides an in-depth exploration of the molecular targets of levobetaxolol in ocular tissues, presenting quantitative data on its binding affinities and functional potencies. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Primary Molecular Target: β-Adrenergic Receptors

Levobetaxolol exerts its primary pharmacological effect through competitive antagonism of β-adrenergic receptors, with a pronounced selectivity for the β1 subtype over the β2 subtype.[1][2] This selectivity is a key characteristic that distinguishes it from non-selective beta-blockers.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying the affinity of levobetaxolol for β-adrenergic receptors. These studies typically utilize tissue homogenates or cells expressing specific receptor subtypes and measure the displacement of a radiolabeled ligand by levobetaxolol.

Table 1: Binding Affinity (Ki) of Levobetaxolol for Human β-Adrenergic Receptors [1]

| Receptor Subtype | Ki (nM) |

| β1 | 0.76 |

| β2 | 32.6 |

Ki values represent the concentration of levobetaxolol required to inhibit 50% of the radioligand binding.

Table 2: Comparative Binding Affinities (IC50) of Levobetaxolol and Other Beta-Blockers at Guinea Pig β-Adrenoceptors

| Compound | Heart (β1) IC50 (nM) | Lung (β2) IC50 (nM) | β1/β2 Selectivity Ratio |

| Levobetaxolol | 24.9 ± 1.6 | 4810 ± 367 | ~193 |

| Racemic Betaxolol | 37.9 ± 8.7 | 8840 ± 424 | ~233 |

| (l)-Timolol | 3.1 | 2.9 ± 1.5 | ~1 |

| Levobunolol | 42 ± 15 | 0.3 ± 0.2 | ~0.007 (β2 selective) |

IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of the radioligand [3H]-CGP12177.

Functional Potency

The functional consequence of levobetaxolol's binding to β-adrenergic receptors is the antagonism of agonist-induced downstream signaling, primarily the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) production.

Table 3: Functional Potency (IC50) of Levobetaxolol at Guinea Pig and Rat β-Adrenergic Receptors [3]

| Receptor and Tissue | IC50 (nM) |

| β1 (Guinea Pig Atria) | 33.2 |

| β2 (Guinea Pig Trachea) | 2970 |

| β3 (Rat Colon) | 709 |

IC50 values represent the concentration of levobetaxolol that produces 50% of the maximal inhibition of the agonist-induced response.

Table 4: Inhibition of Isoproterenol-Stimulated cAMP Production in Human Non-Pigmented Ciliary Epithelial Cells [1]

| Compound | Ki (nM) |

| Levobetaxolol | 16.4 |

| Dextrobetaxolol | 2970 |

Ki values represent the concentration of the drug that inhibits 50% of the isoproterenol-stimulated cAMP production.

Secondary Molecular Targets: Voltage-Gated Ion Channels

Beyond its action on β-adrenergic receptors, levobetaxolol has been shown to interact with voltage-gated sodium (Na+) and calcium (Ca2+) channels, particularly L-type Ca2+ channels.[1][4] This interaction is thought to contribute to its neuroprotective effects in the retina.[4]

Calcium Channel Blockade

Levobetaxolol exhibits a micromolar affinity for L-type Ca2+ channels.[1] This activity may protect retinal neurons from excitotoxic damage by reducing excessive calcium influx.[4]

Sodium Channel Blockade

Studies have indicated that betaxolol, and by extension levobetaxolol, can inhibit Na+ influx into neurons, which may be a crucial mechanism in protecting axons from ischemic damage.[4]

Localization of Molecular Targets in Ocular Tissues

Quantitative autoradiography using [3H]-levobetaxolol has revealed the distribution of its binding sites within human ocular tissues. High levels of binding are observed in:[1]

-

Ciliary Processes: The primary site of aqueous humor production and the principal target for IOP reduction.

-

Iris: Involved in regulating pupil size.

-

Choroid/Retina: The location of photoreceptors and retinal ganglion cells, relevant to the neuroprotective effects of levobetaxolol.

-

Ciliary Muscles: Involved in accommodation and aqueous humor outflow.

Signaling Pathways and Mechanisms of Action

Reduction of Intraocular Pressure

The primary mechanism by which levobetaxolol lowers IOP is through the blockade of β1-adrenergic receptors in the ciliary epithelium. This antagonism inhibits the Gs protein-coupled signaling cascade, leading to reduced adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels. The reduction in cAMP is thought to decrease the rate of aqueous humor secretion.

Neuroprotection

The neuroprotective effects of levobetaxolol are hypothesized to involve the blockade of voltage-gated Na+ and Ca2+ channels in retinal neurons. By reducing excessive ion influx during pathological conditions such as ischemia, levobetaxolol may prevent the cascade of events leading to neuronal cell death.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity of levobetaxolol for β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Ocular tissues (e.g., ciliary body) or cells expressing the β-adrenergic receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]-CGP12177) and a range of concentrations of unlabeled levobetaxolol.[5][6] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of levobetaxolol that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This protocol describes a functional assay to measure the ability of levobetaxolol to inhibit agonist-induced cAMP production in cells.

Methodology:

-

Cell Culture: Human non-pigmented ciliary epithelial cells are cultured to confluence in appropriate media.[7][8]

-

Pre-incubation: The cells are pre-incubated with varying concentrations of levobetaxolol for a defined period.

-

Stimulation: The cells are then stimulated with a known concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available competitive immunoassay kit, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[9]

-

Data Analysis: The percentage of inhibition of agonist-stimulated cAMP production is calculated for each concentration of levobetaxolol. The data are then plotted to determine the IC50 value.

Measurement of Aqueous Humor Formation

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in the eye.

Methodology:

-

Fluorescein Administration: A fluorescent tracer, typically fluorescein, is administered topically to the eye.[10][11]

-

Fluorophotometer Measurement: At various time points after administration, the concentration of fluorescein in the anterior chamber and cornea is measured using a scanning ocular fluorophotometer.[12]

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.[10][11] The effect of levobetaxolol on aqueous humor formation can be determined by comparing the flow rates before and after drug administration.

Conclusion

This compound's primary molecular targets in ocular tissues are the β1-adrenergic receptors located predominantly in the ciliary epithelium. Its high affinity and selectivity for these receptors lead to a reduction in aqueous humor production and a consequent lowering of intraocular pressure. Additionally, its interaction with voltage-gated sodium and calcium channels in the retina provides a plausible mechanism for its observed neuroprotective effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of levobetaxolol and the development of novel therapies for glaucoma and other ocular diseases.

References

- 1. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levobetaxolol Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

Levobetaxolol for Neurodegenerative Eye Diseases: An Early-Stage Research Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glaucoma, a leading cause of irreversible blindness, is a neurodegenerative eye disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons.[1][2] While current therapies primarily focus on lowering intraocular pressure (IOP), a major risk factor, a significant number of patients continue to experience disease progression, highlighting the need for neuroprotective strategies that directly target RGC survival.[3][4] Levobetaxolol, the S-isomer of betaxolol, is a β1-adrenergic receptor antagonist that has demonstrated neuroprotective properties independent of its IOP-lowering effects. This technical guide synthesizes the early-stage research on levobetaxolol's potential as a neuroprotective agent, detailing its proposed mechanisms of action, summarizing key preclinical data, and outlining experimental protocols.

Introduction: The Need for Neuroprotection in Glaucoma

The pathophysiology of glaucomatous optic neuropathy is complex, involving multiple factors that contribute to RGC death.[1][2] Triggers such as elevated IOP, ischemia, oxidative stress, and glutamate excitotoxicity are believed to initiate a cascade of events leading to apoptosis of RGCs.[2][3][5] While lowering IOP is the cornerstone of glaucoma management, it does not address these underlying neurodegenerative processes.[4] This has spurred research into neuroprotective therapies aimed at preserving RGCs and their function, thereby slowing or preventing vision loss.[1][4]

Beta-blockers are a common class of anti-glaucoma medication. Among them, betaxolol (and its active isomer, levobetaxolol) has garnered interest for its potential neuroprotective capabilities that extend beyond its primary function of reducing aqueous humor production.[6]

Proposed Neuroprotective Mechanism of Action

The neuroprotective effects of levobetaxolol are primarily attributed to its ability to block voltage-sensitive sodium (Na+) and calcium (Ca2+) channels in neuronal cells.[7] This mechanism is distinct from its beta-adrenergic receptor antagonism.

-

Inhibition of Sodium and Calcium Influx: In pathological conditions like ischemia or glutamate excitotoxicity, excessive stimulation of neurons leads to a massive influx of Na+ and Ca2+.[5][6] This ionic imbalance triggers downstream apoptotic pathways, leading to cell death.[5] Studies have shown that betaxolol can directly interact with and inhibit Na+ channels.[6] By blocking these channels, levobetaxolol is thought to reduce the cytotoxic overload of intracellular sodium and calcium, thus protecting the neuron from insult.[7]

-

Superiority over other Beta-Blockers: Research suggests that levobetaxolol has a greater capacity to block sodium and calcium influx compared to other beta-blockers like timolol.[7] This enhanced channel-blocking activity is believed to make it a more effective neuroprotectant.[7]

Below is a diagram illustrating the proposed signaling pathway for levobetaxolol's neuroprotective action.

Preclinical Evidence and Experimental Data

Early-stage research, primarily using in vitro and animal models, provides the foundational evidence for levobetaxolol's neuroprotective effects.

In Vitro Studies on Retinal Ganglion Cell Survival

A key study evaluated the neuroprotective effect of various beta-blockers on purified rat RGCs under hypoxic conditions. The results demonstrated that betaxolol significantly increased RGC viability in a dose-dependent manner.

Table 1: Effect of Beta-Blockers on Retinal Ganglion Cell (RGC) Viability Under Hypoxia

| Treatment Group | Concentration (M) | RGC Viability (%) | P-value |

|---|---|---|---|

| Control (Hypoxia) | - | 51.5% | - |

| Betaxolol | 10⁻⁸ | 51.5% | NS |

| 10⁻⁷ | 58.3% | <0.05 | |

| 10⁻⁶ | 60.5% | <0.05 | |

| Timolol | 10⁻⁸ | 55.0% | NS |

| 10⁻⁷ | 57.1% | <0.05 | |

| 10⁻⁶ | 58.0% | <0.05 |

Source: Data extracted from a study on purified rat retinal ganglion cells.[8]

Another study investigating the inhibition of veratridine-stimulated Na+ influx in rat cortical synaptosomes found betaxolol to be significantly more effective than other beta-blockers.

Table 2: Inhibition of Veratridine-Stimulated Na+ Influx by Beta-Blockers

| Compound | IC₅₀ (μM) |

|---|---|

| Betaxolol | 28.3 |

| Carteolol | >100 |

| Levobunolol | >100 |

| Timolol | >100 |

| Atenolol | >100 |

Source: Data from a study on rat cortical synaptosomes.[6]

In Vivo Studies in Animal Models

In vivo experiments have corroborated the findings from cell cultures. In a rat model of ischemia/reperfusion injury, systemic administration of betaxolol was shown to prevent the reduction of the b-wave of the electroretinogram and reduce damage to retinal cells.[9] Electroretinographic data also indicated that topical application of levobetaxolol attenuated the effects of ischemia/reperfusion injury in rats, with a greater effect observed than with timolol.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from key preclinical studies.

Protocol: In Vitro RGC Hypoxia Assay

This protocol is designed to assess the neuroprotective effect of a compound on cultured retinal ganglion cells under hypoxic stress.

-

Cell Culture: Purified retinal ganglion cell (RGC) cultures are established from rat fetal retina using a two-step immuno-panning procedure.[8] The cells are maintained in a serum-free medium.[8]

-

Treatment: Levobetaxolol or other test compounds are added to the culture medium at various final concentrations (e.g., 10⁻⁸M, 10⁻⁷M, 10⁻⁶M).[8]

-

Induction of Hypoxia: The treated cell cultures are incubated under hypoxic conditions (e.g., 5% O₂, 5% CO₂) at 37°C for a specified duration, typically 12 hours.[8]

-

Viability Assessment: Cell viability is quantified using a method like the calcein-AM assay, where viable cells fluoresce green. The number of fluorescent (living) cells is counted.[8]

-

Data Analysis: The percentage of viable cells in the treated groups is calculated and compared to the untreated hypoxic control group. Statistical significance is determined using appropriate tests (e.g., p<0.05).[8]

Protocol: In Vivo Ischemia/Reperfusion Model

This animal model simulates the ischemic damage that can occur in glaucoma, allowing for the evaluation of neuroprotective agents in vivo.

-

Animal Model: The study is typically conducted in rats.

-

Induction of Ischemia: Ischemia is induced in one eye by raising the intraocular pressure (e.g., to 110 mmHg) for a fixed period, such as 45 minutes, by cannulating the anterior chamber.[9] The contralateral eye serves as a control.

-

Drug Administration: The test compound (e.g., betaxolol) can be administered topically or systemically (e.g., intraperitoneal injection) before the ischemic insult and during the reperfusion period.[7][9]

-

Reperfusion and Follow-up: After the ischemic period, the pressure is normalized, allowing for retinal reperfusion. Animals are monitored for a period, typically 3 to 7 days.[9]

-

Functional Assessment: Retinal function is assessed using electroretinography (ERG). A reduction in the b-wave amplitude is indicative of ischemic damage.[9]

-

Histological Analysis: After the follow-up period, the retinas are harvested, sectioned, and examined immunohistochemically for markers of neuronal health and damage (e.g., calretinin, NeuN).[9][10]

Clinical Research Landscape

While preclinical data are promising, the translation to clinical efficacy for neuroprotection remains a significant hurdle. Clinical trials involving levobetaxolol have historically focused on its IOP-lowering capabilities as the primary endpoint.

A Phase 3 clinical trial sponsored by Zhaoke (Guangzhou) Ophthalmology Pharmaceutical Ltd. was conducted to evaluate the safety and efficacy of Levobetaxolol Hydrochloride Eye Drops for treating primary open-angle glaucoma or ocular hypertension in Chinese patients.[11][12] The primary outcome measures were the change in intraocular pressure from baseline.[12] While essential for regulatory approval as an IOP-lowering agent, such trial designs do not directly assess the neuroprotective potential of the drug.

Discussion and Future Directions

The early-stage research provides a compelling rationale for investigating levobetaxolol as a neuroprotective agent for glaucoma and other neurodegenerative eye diseases. Its mechanism of action, centered on the blockade of Na+ and Ca2+ channels, directly addresses a key pathway of neuronal injury.[6][7] Preclinical data consistently show that it can protect retinal neurons from hypoxic and ischemic insults, and appears to be more potent in this regard than other beta-blockers like timolol.[7]

The primary gap in the current body of research is the lack of clinical trials specifically designed to evaluate neuroprotection as a primary outcome. Future research should focus on:

-

Clinical Trials with Neuroprotective Endpoints: Designing prospective, randomized clinical trials that use structural (e.g., OCT imaging of RNFL/GCC thickness) and functional (e.g., visual field progression) endpoints to directly measure neuroprotective efficacy.

-

Biomarker Development: Identifying and validating biomarkers that can track the neurodegenerative process in glaucoma and the response to neuroprotective therapies.

-

Combination Therapies: Investigating the potential synergistic effects of combining levobetaxolol with other IOP-lowering drugs or agents with different neuroprotective mechanisms.

Conclusion

Early-stage research strongly supports the hypothesis that levobetaxolol possesses neuroprotective properties relevant to the treatment of neurodegenerative eye diseases like glaucoma. Its ability to block sodium and calcium channels offers a therapeutic mechanism that is complementary to its established IOP-lowering effect. While preclinical evidence is robust, the definitive clinical validation of its neuroprotective benefits requires dedicated clinical trials with appropriate endpoints. Continued investigation in this area holds the potential to introduce a valuable dual-action therapeutic for the management of glaucoma, addressing both IOP and the underlying neurodegenerative process.

References

- 1. academicmed.org [academicmed.org]

- 2. banglajol.info [banglajol.info]

- 3. reviewofophthalmology.com [reviewofophthalmology.com]

- 4. Understanding Neuroprotection In Glaucoma - Glaucoma Research Foundation [glaucoma.org]

- 5. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced Retinal Ganglion Cell Survival in Glaucoma by Hypoxic Postconditioning After Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Eye Drops for Treatment of Primary Open-angle Glaucoma or Ocular Hypertension | Clinical Research Trial Listing [centerwatch.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Levobetaxolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1-adrenergic receptor antagonist used in the treatment of chronic open-angle glaucoma and ocular hypertension.[1][2][3] Its hydrochloride salt is the active pharmaceutical ingredient in ophthalmic solutions.[2] The synthesis of enantiomerically pure levobetaxolol hydrochloride is a critical process in its pharmaceutical development, requiring robust synthetic routes and efficient purification techniques to ensure high purity and efficacy. These application notes provide a detailed overview of the synthesis process and purification methods for this compound, complete with experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the use of chiral starting materials to ensure the desired stereochemistry of the final product. One such pathway starts from p-hydroxyphenylethyl alcohol and (R)-epihalohydrin.[4]

Key Reaction Steps:

-

Alkylation of p-hydroxyphenylethyl alcohol: The phenolic hydroxyl group of p-hydroxyphenylethyl alcohol is alkylated with (R)-epihalohydrin.

-

Amination: The resulting epoxide is opened by reaction with isopropylamine.

-

Protection and Alkylation: This step can be part of an alternative strategy to introduce the cyclopropylmethoxyethyl side chain.[5]

-

Deprotection: Removal of any protecting groups.

-

Salt Formation: The free base of levobetaxolol is converted to its hydrochloride salt.[4]

An alternative approach involves the synthesis of racemic betaxolol followed by chiral resolution to isolate the desired (S)-enantiomer, levobetaxolol.[6][7]

Experimental Protocol: Synthesis from p-Hydroxyphenylethanol[5]

-

Selective Esterification of Alcoholic Hydroxyl: The alcoholic hydroxyl group of p-hydroxyphenylethanol is selectively esterified.

-

Etherification of Phenolic Hydroxyl: The phenolic hydroxyl group is then etherified.

-

Amination with Isopropylamine: The intermediate undergoes amination with isopropylamine.

-

Etherification with Cyclopropylmethanol: The final etherification is carried out with cyclopropylmethanol.

-

Salification with HCl: The resulting levobetaxolol free base is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.[5]

The final product can be recrystallized from a suitable solvent to yield white crystals of this compound.[4][5]

Purification Techniques for this compound

Purification of this compound is crucial to remove impurities, including the (R)-enantiomer (dextrobetaxolol), and to achieve the high purity required for pharmaceutical applications.

Recrystallization

Recrystallization is a common method for purifying the final salt.[4] The choice of solvent is critical for obtaining high purity and yield.

Protocol: Recrystallization of this compound [4][5]

-

Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, methanol, acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, tetrahydrofuran, diethyl ether, petroleum ether, or dioxane) with heating.[4][5]

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the crystals and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the enantiomeric separation of betaxolol and the purity analysis of levobetaxolol.[6][7]

Protocol: Chiral HPLC for Enantiomeric Purity [6][7][8]

-

Column: Teicoplanin macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic T).[6][7][8]

-

Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.020:0.025, v/v/v).[6][7]

-

Detection: Fluorescence detection with excitation at 275 nm and emission at 305 nm.[6][7][8]

-

Internal Standard: S-(-)-atenolol can be used as an internal standard.[6]

Another reported HPLC method utilizes a Chiralpak IB column with a mobile phase of n-hexane-ethanol (95/5, V/V) containing 0.2% diethylamine (DEA) at a flow rate of 0.8 mL/min, with UV detection at 274 nm.[9]

A High-Performance Thin-Layer Chromatography (HPTLC) method has also been developed using β-cyclodextrin as a chiral selector in the mobile phase.[10]

Quantitative Data

The following tables summarize quantitative data related to the analysis of levobetaxolol.

| Parameter | Value | Reference |

| HPLC Retention Time (S-betaxolol) | 11.3 min | [6][7][8] |

| HPLC Retention Time (R-betaxolol) | 12.6 min | [6][7][8] |

| HPLC Linearity Range | 10-500 ng/ml | [6][7][8] |

| HPLC Detection Limit | 5 ng/ml | [6][7][8] |

| Recovery from Tablets | 97.4% to 101.4% | [6][7][8] |

| Recovery from Ophthalmic Solution | 98.0% to 102.0% | [6][7][8] |

| HPTLC Detection Limit (Levobetaxolol) | 0.15 µ g/band | [10] |

| HPTLC Detection Limit (Dextrobetaxolol) | 0.13 µ g/band | [10] |

| Parameter | Value | Reference |

| Chemical Purity | 99.0-100.0% | [5] |

| Optical Purity (ee) | >99% | [5] |

| Total Yield | 62% | [5] |

Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound are well-established processes that can yield a high-purity active pharmaceutical ingredient. The choice of synthetic route and purification technique will depend on factors such as cost, scalability, and desired purity levels. The analytical methods outlined provide robust means for quality control and enantiomeric purity determination. These protocols and data serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levobetaxolol - Wikipedia [en.wikipedia.org]

- 3. This compound: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN100528832C - Technique of synthesizing levorotatory betaxolol hydrochloride - Google Patents [patents.google.com]

- 5. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]